Taurinamide-d4
Description
Taurinamide-d4 (CAS No. 342611-14-7) is a deuterated derivative of taurine, a naturally occurring sulfonic acid critical in bile acid conjugation, osmoregulation, and neurological functions. The "d4" designation indicates the substitution of four hydrogen atoms with deuterium isotopes at specific positions, enhancing its utility in metabolic tracking, pharmacokinetic studies, and as an internal standard in mass spectrometry . Its molecular formula is C₂H₃D₄NO₃S, with a molecular weight of approximately 129.17 g/mol (calculated by replacing four hydrogens in taurine with deuterium). This compound is highly purified (≥98%) and supplied in small quantities (e.g., 5 mg) for specialized research .
Properties
Molecular Formula |
C2H8N2O2S |
|---|---|
Molecular Weight |
128.19 g/mol |
IUPAC Name |
2-amino-1,1,2,2-tetradeuterioethanesulfonamide |
InChI |
InChI=1S/C2H8N2O2S/c3-1-2-7(4,5)6/h1-3H2,(H2,4,5,6)/i1D2,2D2 |
InChI Key |
MVQXBXLDXSQURK-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)N)N |
Canonical SMILES |
C(CS(=O)(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Taurinamide-d4 typically involves the deuteration of taurinamide. One common method is the reaction of taurine with deuterated reagents to introduce deuterium atoms into the molecule. The process may involve the use of deuterated water (D2O) or other deuterated solvents under controlled conditions to ensure the incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control to ensure its suitability for research applications.
Chemical Reactions Analysis
Types of Reactions: Taurinamide-d4 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form taurine or other oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives, although this is less common.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: The major product is often taurine or its oxidized derivatives.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives depending on the reagents used.
Scientific Research Applications
Neuroprotective Applications
Taurinamide-d4 has shown promise in neuroprotection, particularly in conditions such as stroke and neurodegenerative diseases. Research indicates that taurine and its derivatives can protect neurons from excitotoxicity and oxidative stress.
Case Study: Neuroprotection in Stroke
- A study demonstrated that taurine derivatives could significantly reduce neuronal death in models of ischemic stroke. The protective mechanisms include modulation of calcium homeostasis and reduction of reactive oxygen species (ROS) generation .
-
Table 1: Effects of this compound on Neuronal Survival
Study Type Model Outcome In vitro Neuronal cultures 50% reduction in cell death In vivo Animal model Improved functional recovery
Metabolic Modulation
This compound is also investigated for its role in metabolic diseases. Its ability to influence metabolic pathways can be beneficial in conditions like diabetes and obesity.
Mechanisms of Action:
- Energy Metabolism: this compound enhances mitochondrial function, promoting ATP production and fatty acid oxidation .
- Antioxidant Properties: The compound exhibits antioxidant effects that help mitigate oxidative stress associated with metabolic disorders .
Table 2: Impact of this compound on Metabolic Parameters
| Parameter | Control Group (mg/dL) | This compound Group (mg/dL) |
|---|---|---|
| Blood Glucose Levels | 150 | 120 |
| Lipid Profile (Triglycerides) | 200 | 150 |
Cancer Therapeutics
This compound is being explored as a potential adjunct therapy in cancer treatment, particularly due to its antineoplastic properties.
Case Study: Glioblastoma Treatment
- In a clinical setting, taurinamide was evaluated for its effectiveness alongside standard chemotherapy regimens for glioblastoma patients. Results indicated a synergistic effect when combined with existing treatments, leading to improved patient outcomes .
Table 3: Efficacy of this compound in Cancer Treatment
| Treatment Regimen | Response Rate (%) | Median Survival (Months) |
|---|---|---|
| Standard Therapy | 40 | 12 |
| Standard + this compound | 65 | 18 |
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings. Studies indicate that this compound has favorable pharmacokinetic properties, including good bioavailability and a stable metabolic profile.
Key Findings:
- Absorption and Distribution: Following administration, this compound demonstrates rapid absorption with peak plasma concentrations achieved within hours.
- Metabolism: The compound is metabolized through pathways similar to other taurine derivatives, suggesting it may have a well-characterized safety profile .
Mechanism of Action
The mechanism of action of Taurinamide-d4 is similar to that of taurine and its derivatives. It is believed to exert its effects through various molecular targets and pathways, including:
Cell Membrane Stabilization: this compound may help stabilize cell membranes by interacting with phospholipids and proteins.
Calcium Homeostasis: It may play a role in regulating intracellular calcium levels, which is crucial for various cellular functions.
Antioxidant Activity: this compound may exhibit antioxidant properties, protecting cells from oxidative stress.
Comparison with Similar Compounds
Key Observations :
- Isotope Effects : Deuterated compounds (e.g., this compound, L-Alanine-d4) exhibit reduced metabolic degradation due to the kinetic isotope effect, enhancing their utility in tracer studies .
- Functional Diversity : Tyrosinamide and Thiazolidine derivatives lack sulfonate groups but share amide bonds, enabling comparative studies on hydrogen bonding and solubility .
Physicochemical Properties
- Solubility : this compound’s sulfonate group confers high water solubility (>50 mg/mL), contrasting with Thiazolidine-4-carboxylic acid (moderate solubility) and Tyrosinamide (low solubility due to the aromatic ring) .
- Stability: Deuterium substitution in this compound improves thermal stability compared to non-deuterated taurine, whereas Thiazolidine derivatives are prone to ring-opening under acidic conditions .
Key Research Findings
- Isotopic Purity: this compound’s deuterium incorporation exceeds 99%, minimizing background noise in mass spectrometry .
- Metabolic Half-Life: In murine models, this compound showed a 20% longer half-life than non-deuterated taurine, underscoring isotope effects on bioavailability .
- Comparative Stability : Thiazolidine derivatives degrade 50% faster than this compound under physiological conditions, highlighting sulfonate group stability .
Biological Activity
Taurinamide-d4, a derivative of taurine, has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activity, and implications of this compound based on diverse research findings.
1. Chemical Structure and Synthesis
This compound is a deuterated form of taurinamide, which is characterized by the presence of a sulfonic acid group and an amine group. The synthesis typically involves the reaction of taurine with various acylating agents to produce a range of taurinamide derivatives. The introduction of deuterium (d4) enhances the stability and tracking of the compound in biological systems.
2.1 Antimicrobial Activity
Research has shown that various taurinamide derivatives exhibit significant antimicrobial properties. A study synthesized a series of taurinamide derivatives and evaluated their antimicrobial activity against several bacterial strains. The results indicated that certain derivatives displayed potent antibacterial effects, potentially due to their ability to disrupt bacterial cell membranes.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 18 |
| This compound | S. aureus | 20 |
| This compound | P. aeruginosa | 15 |
This table summarizes the antimicrobial efficacy of this compound against selected bacterial strains, highlighting its potential as an antibacterial agent .
2.2 Anticancer Activity
Taurinamide derivatives have also been investigated for their anticancer properties. Notably, studies have shown that certain taurinamide derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.
- Mechanisms of Action :
- Induction of intrinsic apoptotic pathways.
- Upregulation of pro-apoptotic proteins (e.g., BAX).
- Downregulation of anti-apoptotic proteins (e.g., Bcl-2).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 (breast) | 12 | Caspase-dependent |
| This compound | SH-SY5Y (neuroblastoma) | 10 | Caspase-independent |
This table illustrates the cytotoxic effects of this compound on different cancer cell lines, emphasizing its potential as an anticancer agent .
3.1 Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, a series of taurinamide derivatives were tested for their ability to inhibit bacterial growth. The results indicated that compounds with specific functional groups exhibited enhanced antibacterial activity, suggesting that structural modifications can significantly influence biological outcomes.
3.2 Case Study: Anticancer Research
In vitro studies have demonstrated that this compound can effectively reduce cell viability in various cancer cell lines while sparing normal cells, indicating a degree of selectivity that is crucial for therapeutic applications. Further research is warranted to explore its efficacy in vivo and its potential role in combination therapies for enhanced anticancer effects.
4. Conclusion and Future Directions
This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its ability to induce apoptosis in cancer cells while maintaining lower toxicity in normal cells positions it as a candidate for further pharmacological development. Future research should focus on:
- In vivo studies to evaluate efficacy and safety.
- Exploration of structure-activity relationships to optimize its pharmacological properties.
- Investigation into its mechanisms of action at the molecular level.
The continued exploration of this compound could lead to significant advancements in therapeutic strategies for infectious diseases and cancer treatment.
Q & A
Q. How do researchers evaluate the limitations of current methodologies in this compound research?
- Methodological Answer : Conduct methodological audits using the QUADAS-2 checklist for assay validation studies. Report limitations in isotopic exchange rates and detector sensitivity (e.g., limits of quantification for HRMS). Propose alternative methods (e.g., F-NMR for indirect deuterium tracking) in discussion sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
